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molecular formula C10H7BrN4S B1526591 4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine CAS No. 868387-43-3

4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine

Cat. No. B1526591
M. Wt: 295.16 g/mol
InChI Key: MYCKAWVPBUXFGL-UHFFFAOYSA-N
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Patent
US08846909B2

Procedure details

A solution 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-chloro-ethanone (0.32 g, 1.17 mmol) and thio urea (0.097 g, 1.28 mmol) in ethanol (4 mL) was stirred at 80° C. for 1.5 hours. The resulting precipitate was filtered, washed with MeOH, and dried under vacuum to give 4-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-ylamine (0.34 g, 99% yield).
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
0.097 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:10]([C:11](=O)[CH2:12]Cl)=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1.[NH2:15][C:16]([NH2:18])=[S:17]>C(O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:10]([C:11]3[N:15]=[C:16]([NH2:18])[S:17][CH:12]=3)=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.32 g
Type
reactant
Smiles
BrC=1C=C2C(=NC1)NC=C2C(CCl)=O
Name
Quantity
0.097 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with MeOH
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)NC=C2C=2N=C(SC2)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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